C34H36Cl4N6O6Zn

Total Phenolic Content Food Analysis Spectrophotometric Assay

Fast Blue BB Salt hemi(zinc chloride) provides shelf-stable diazonium reactivity for reproducible histochemical and analytical workflows. Unlike Folin-Ciocalteu, it eliminates ascorbic acid interference in total phenolic content (TPC) assays (r=0.80 vs HPLC), delivers 96.4% recovery, and halves reaction time to 30 min. For histology, it yields photostable precipitates in 10-15 min without inhibiting acid phosphatase-3. · Eliminates SPE clean-up, reducing per-sample consumable costs. · Multi-purpose: alkaline phosphatase, lactase, esterase & β-glycosidase. · Supplied at dye content ≥80%, stable at -20°C with cold-chain shipping.

Molecular Formula C34H36Cl4N6O6Zn
Molecular Weight 831.9 g/mol
CAS No. 5486-84-0
Cat. No. B1258897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC34H36Cl4N6O6Zn
CAS5486-84-0
Synonymsenzenediazonium, 4-(benzoylamino)-2,5-diethoxy-
Echtblausalz
fast blue 2B salt
Fast Blue BB
Fast Blue BB hexafluorophosphate
Fast Blue BB salt
Fast Blue BB tetrachlorozincate (2:1)
Fast blue BBN
Molecular FormulaC34H36Cl4N6O6Zn
Molecular Weight831.9 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1N=C(C2=CC=CC=C2)[O-])OCC)[N+]#N.CCOC1=CC(=C(C=C1N=C(C2=CC=CC=C2)[O-])OCC)[N+]#N.Cl.Cl.[Cl-].[Cl-].[Zn+2]
InChIInChI=1S/2C17H17N3O3.4ClH.Zn/c2*1-3-22-15-11-14(20-18)16(23-4-2)10-13(15)19-17(21)12-8-6-5-7-9-12;;;;;/h2*5-11H,3-4H2,1-2H3;4*1H;/q;;;;;;+2/p-2
InChIKeyCMFRFQODFZBKTI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fast Blue BB Salt: Chemical Identity and Key Roles


Fast Blue BB Salt hemi(zinc chloride) salt (CAS 5486-84-0, molecular formula C₃₄H₃₆Cl₄N₆O₆Zn, molecular weight 831.89 g/mol) is the stabilized zinc chloride double salt of 4-benzoylamino-2,5-diethoxybenzenediazonium chloride (CI 37175, Azoic Diazo Component 20) . It is a yellow-to-beige powder with a melting point of ≈157 °C (decomposition), soluble in water (10 mg/mL), and is supplied at dye content typically ≥80% . Its core reactivity exploits azo-coupling between the diazonium group and phenols/naphthols, forming intensely coloured azo dyes. This reaction underpins its use as a chromogenic substrate for β-glycosidase, a general coupling reagent for histochemical enzyme localisation (alkaline phosphatase, lactase, non-specific esterase), and, more recently, as a direct spectrophotometric reagent for total phenolic content (TPC) determination [1]. The hemi(zinc chloride) form provides the shelf stability essential for reproducible laboratory workflows, whereas the free base or other salt forms may lack equivalent long-term stability.

Stabilized hemi(zinc chloride) salt form for shelf-stable laboratory workflows
Water-soluble azo-coupling chromogen compatible with direct aqueous protocols
Broad utility in enzyme localization (AP, lactase, esterase) and total phenolic content assays
Reported lack of acid phosphatase-3 inhibition, supporting active-enzyme detection studies

Fast Blue BB Salt vs. Diazonium Salts: Substitution Risks


Fast Blue BB belongs to a family of stabilised diazonium salts that includes Fast Blue B, Fast Blue RR, Fast Violet B, and Fast Garnet GBC. Despite their shared azo-coupling mechanism, each salt possesses a distinct aromatic substitution pattern that governs three critical selection parameters: (1) coupling rate and pH optimum, (2) enzyme inhibition profile, and (3) background staining propensity [1]. Fast Blue BB is an intrinsically slower coupler than Fast Blue B (azo-coupling rate intermediate between Fast Blue B and Fast Blue RR/VB), which can be advantageous when excessive reactivity produces high non-specific background [2]. Moreover, Fast Blue BB does not inhibit acid phosphatase-3 (AP3), whereas Fast Garnet GBC is a potent AP3 inhibitor—a difference that directly determines whether an enzyme can be localised in its active state [3]. In total phenolic content assays, Fast Blue BB reacts directly and stoichiometrically with phenolic hydroxyls, whereas the widely used Folin-Ciocalteu reagent also detects non-phenolic reducing agents (ascorbic acid, reducing sugars, enediols), generating systematically inflated and matrix-dependent TPC values [4]. Substituting Fast Blue BB with a cheaper diazonium salt or switching to Folin-Ciocalteu without method validation therefore risks generating non-comparable, artefact-prone datasets.

  • Different diazonium salts vary in coupling rate and background; substituting Fast Blue BB may alter staining profile and signal-to-noise.
  • Fast Garnet GBC inhibits acid phosphatase-3, potentially blocking active-enzyme localization that Fast Blue BB may preserve in reported studies.
  • Folin-Ciocalteu reagent in TPC assays detects non-phenolic reducing agents, inflating apparent phenolic content relative to Fast Blue BB based on published comparisons.

Head-to-Head Benchmarking: Fast Blue BB vs. Key Comparators


Total Phenolic Content: No Ascorbic Acid Interference vs. Folin-Ciocalteu

Fast Blue BB (FBBB) reported an average 2.9-fold greater concentration of total phenolics than Folin-Ciocalteu (F-C) in strawberry extracts. Critically, FBBB showed a strong correlation with HPLC-determined individual phenolics (r = 0.80) and zero interference from ascorbic acid, whereas F-C displayed a weak correlation with phenolics (r = 0.20) and a strong positive interference from ascorbic acid (r = 0.64) [1]. This establishes FBBB as the more phenolic-specific direct assay.

Phenolic Specificity
Head-to-head
2.9× higher TPC vs F-C; r = 0.80 with HPLC phenolics; zero ascorbic acid interference
Supports phenolic-specific TPC measurement in ascorbic acid-rich matrices.
Strawberry extract; 420 nm detection.
Total Phenolic Content Food Analysis Spectrophotometric Assay

Solid-Phase Extraction: Higher Sensitivity vs. Folin-Ciocalteu

In a systematic evaluation of 24 flours from legumes, cereals, fruits, nuts, and plant seeds, SPE-FBBB displayed 1.5 times higher sensitivity (calibration slope) than SPE-Folin-Ciocalteu. Folin-Ciocalteu showed interferences in 75% of the flours tested (attributed to reducing sugars and enediols), whereas FBBB showed interferences only in legumes and nuts (attributed to tyrosine), both methods requiring SPE in those specific matrices [1]. This demonstrates FBBB's superior intrinsic selectivity.

Sensitivity & Interference
Head-to-head
1.5× higher sensitivity; 42 percentage-point lower interference rate vs F-C
Reported higher sensitivity and lower matrix interference across 24 food flours.
SPE cleanup; gallic acid calibration.
Total Phenolic Content Method Validation Solid-Phase Extraction

Urinary Polyphenol Analysis: Eliminates Solid-Phase Extraction

In a direct comparison with the Folin-Ciocalteu (F-C) method for urinary polyphenol measurement, Fast Blue BB (FBBB) showed no interference from urine matrix components, completely eliminating the need for solid-phase extraction (SPE) clean-up required by F-C. The FBBB method achieved linearity r² = 0.9997, recovery of 96.4%, and intra-day precision of 1.86-2.11% [1]. This contrasts with F-C, which required time-consuming and costly SPE cartridges to remove interfering substances.

Urinary Polyphenols
Head-to-head
r² = 0.9997; recovery 96.4%; precision 1.86–2.11%; no SPE required
Supports SPE-free urinary polyphenol analysis with high accuracy and precision.
Spot urine; 420 nm, alkaline pH.
Polyphenol Excretion Urine Analysis Method Validation

Alkaline Phosphatase Staining: Faster Signal than BCIP/NBT

In a four-method comparison of endogenous alkaline phosphatase (ALP) localisation in zebrafish tissue cryosections, the Fast Blue BB azo dye adduct (coupled with naphthol AS-MX phosphate) produced optimal signal within 10-15 minutes, whereas the widely used BCIP/NBT chromogenic system required 20-30 minutes to achieve comparable signal intensity [1]. Fast Red TR was slightly faster (5-10 min) but produced a fluorescent adduct susceptible to photobleaching, whereas the Fast Blue BB coloured precipitate showed greater photostability than the Fast Red TR azo dye adduct [1].

Staining Kinetics
Head-to-head
10–15 min to optimal signal (vs 20–30 min for BCIP/NBT); photostable precipitate
Faster staining with photostable product may improve throughput and archiving in histology.
Zebrafish cryosections; naphthol AS-MX phosphate.
Alkaline Phosphatase Histochemistry Staining Kinetics

Hydrolase Histochemistry: Alkaline Phosphatase & Lactase Specificity

In a comprehensive evaluation of 13 diazonium salts as simultaneous coupling reagents for azoindoxyl hydrolase localisation in rat tissues, Fast Blue VB, BB, and RR, along with Fast Violet B, were explicitly recommended for the investigation of alkaline phosphatase and lactase. By contrast, Fast Garnet GBC was recommended for acid β-galactosidase, glucosaminidase, and lactase [1]. This differential recommendation reflects enzyme-specific coupling efficiency and inhibition profiles: Fast Garnet GBC is a known inhibitor of acid phosphatase-3, whereas Fast Blue BB does not inhibit this enzyme [2].

Enzyme Specificity
Class-level
Recommended for alkaline phosphatase and lactase; reported no AP3 inhibition
Selection supports active-enzyme localization without AP3 inhibition risk in reported models.
13 diazonium salts evaluated; rat tissue sections.
Hydrolase Histochemistry Enzyme Specificity Diazonium Salt Selection

Native PAGE Esterase Detection: Moderate Background Staining

In a direct three-way comparison using 0.12% diazonium salt for detection of 2-naphthyl acetate esterase products on Native PAGE, Fast Blue B produced significantly less background staining than Fast Blue BB (p < 0.0001), while Fast Blue RR exhibited the highest background staining [1]. Fast Blue BB occupied an intermediate position, offering a practical balance between signal intensity and background suppression that may be preferable when Fast Blue B's lower reactivity yields insufficient band intensity.

Gel Background
Head-to-head
Moderate background staining; p
Intermediate background may balance detection sensitivity and signal-to-noise for esterase zymography.
Native PAGE; 2-naphthyl acetate; 0.12% diazonium salt.
Native PAGE Esterase Zymography Background Staining

Fast Blue BB Salt: Evidence-Backed Applications


Total Phenolic Content in Ascorbic Acid-Rich Products

For laboratories measuring total phenolic content (TPC) in strawberries, blueberries, acai, teas, juices, and other high-ascorbic acid matrices, Fast Blue BB is the preferred reagent over Folin-Ciocalteu. The quantitative evidence demonstrates a 2.9-fold higher TPC recovery and complete absence of ascorbic acid interference (r = 0.64 for F-C vs ascorbic acid), directly correlating with HPLC-determined phenolic content (r = 0.80) [1]. The reaction time is also halved: 30 minutes for FBBB versus 60 minutes for F-C in the DIA-adapted format [2].

High-Throughput Urinary Polyphenol Biomarker Analysis

The elimination of solid-phase extraction clean-up by Fast Blue BB, while maintaining 96.4% recovery and r² = 0.9997 linearity [1], makes it the cost-effective reagent of choice for large-scale studies measuring polyphenol excretion. The protocol reduces per-sample consumable costs by eliminating SPE cartridges and shortens total analysis time, enabling hundreds of samples to be processed per day with precision better than 2.11%.

Alkaline Phosphatase Localisation with Accelerated Staining

For histology laboratories performing alkaline phosphatase staining on tissue cryosections, Fast Blue BB coupled with naphthol AS-MX phosphate delivers optimal chromogenic signal in 10-15 minutes, compared to 20-30 minutes for BCIP/NBT [1]. The photostable blue precipitate enables permanent mounting and long-term archiving, and the non-fluorescent nature of the product avoids photobleaching artefacts that limit quantitative imaging with fluorescent substrates such as Fast Red TR [1].

β-Glycosidase and Hydrolase Activity Assays

Fast Blue BB is the established standard diazonium salt for β-glycosidase activity detection using 6-bromo-2-naphthyl β-D-glucopyranoside as substrate, producing a reddish azo dye proportional to enzyme activity [1]. Its broad utility extends to alkaline phosphatase and lactase histochemistry, where it is explicitly recommended alongside Fast Blue VB and RR in azoindoxyl protocols [2]. Researchers requiring a single, multi-purpose diazonium salt for hydrolase panel screening can consolidate procurement around Fast Blue BB, reducing inventory complexity.

Application
Selection Property
Validation Focus
Total Phenolic Content in High-Ascorbic-Acid Matrices
Reported phenolic specificity with low ascorbic acid cross-reactivity
Correlation with HPLC phenolics and interference verification in target matrix
Urinary Polyphenol Biomarker Analysis
Reported SPE-free colorimetric detection protocol
Recovery, precision, and linearity in urine research matrices
Alkaline Phosphatase Staining
Rapid azo-dye precipitation and photostable product
Staining time and signal-to-noise in target tissue cryosections
β-Glycosidase and Hydrolase Activity Screening
Multi-purpose chromogenic diazonium salt for hydrolase panel
Enzyme specificity and inhibition profiling across target hydrolases
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